molecular formula C7H4N4 B577610 Imidazo[1,2-A]pyrazine-6-carbonitrile CAS No. 1276056-81-5

Imidazo[1,2-A]pyrazine-6-carbonitrile

Cat. No.: B577610
CAS No.: 1276056-81-5
M. Wt: 144.137
InChI Key: MVAGUPORAONUGQ-UHFFFAOYSA-N
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Description

Imidazo[1,2-A]pyrazine-6-carbonitrile is a heterocyclic compound that belongs to the class of fused N-heterocycles. These compounds are known for their unique structural properties and significant applications in various fields, including medicinal chemistry and materials science. The imidazo[1,2-A]pyrazine scaffold is particularly valued for its potential in drug development due to its ability to interact with biological targets effectively .

Mechanism of Action

Chemical Reactions Analysis

Types of Reactions: Imidazo[1,2-A]pyrazine-6-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyrazine-6-carboxylic acid, while reduction could produce imidazo[1,2-A]pyrazine-6-methanol .

Comparison with Similar Compounds

Uniqueness: Imidazo[1,2-A]pyrazine-6-carbonitrile is unique due to its specific structural features that allow for diverse functionalization and its ability to interact with a wide range of biological targets. This versatility makes it a valuable scaffold in drug discovery and development .

Biological Activity

Imidazo[1,2-A]pyrazine-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article summarizes its biological activity, focusing on its mechanisms of action, therapeutic applications, and research findings.

Overview of this compound

This compound is characterized by a fused nitrogen-containing heterocyclic structure. It has been recognized for its potential in drug development, particularly as a scaffold for creating various bioactive compounds. The compound interacts with several biological targets, which underpins its therapeutic applications.

The compound primarily acts as an inhibitor of specific kinases involved in cellular signaling pathways. Notably, it targets:

  • IKK-ɛ (IκB kinase epsilon) : This kinase plays a crucial role in the activation of NF-κB, a transcription factor involved in inflammatory responses and cell survival.
  • TBK1 (TANK-binding kinase 1) : Similar to IKK-ɛ, TBK1 is involved in the NF-κB pathway and is critical for immune responses.

Biological Activities

This compound exhibits several biological activities:

1. Anticancer Activity

Research indicates that derivatives of this compound show significant antiproliferative effects against various cancer cell lines. For instance, one study highlighted the compound's ability to inhibit tumor growth in vivo when combined with anti-PD-1 therapy, achieving a tumor growth inhibition rate of 77.7% in murine models .

2. Antiviral Activity

Recent findings have demonstrated that imidazo[1,2-A]pyrazine derivatives possess antiviral properties. For example, derivative A4 showed potent anti-influenza activity against oseltamivir-resistant strains. It was found to bind directly to the viral nucleoprotein (NP), preventing its nuclear accumulation and demonstrating an EC50 value of 2.75 μM with a CC50 value of 27.36 μM .

3. ENPP1 Inhibition

Another significant activity is the selective inhibition of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which regulates immune responses via the cGAS-STING pathway. A derivative demonstrated an IC50 value of 5.70 nM against ENPP1 and enhanced the expression of STING pathway target genes, indicating potential applications in cancer immunotherapy .

Research Findings and Case Studies

The following table summarizes key findings from various studies on the biological activity of imidazo[1,2-A]pyrazine derivatives:

Study Activity IC50/EC50 Values Notes
Study on ENPP1 InhibitionENPP1 InhibitorIC50: 5.70 nMEnhances immune response in cancer therapy
Anti-influenza ActivityAntiviralEC50: 2.75 μM; CC50: 27.36 μMEffective against oseltamivir-resistant strains
Antiproliferative EffectsAnticancerVaries by derivativeSignificant tumor growth inhibition when combined with anti-PD-1 therapy

Properties

IUPAC Name

imidazo[1,2-a]pyrazine-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-3-6-5-11-2-1-9-7(11)4-10-6/h1-2,4-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAGUPORAONUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70736809
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1276056-81-5
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1276056-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyrazine-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70736809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 5-aminopyrazine-2-carbonitrile (5-1) (350 mg, 2.92 mmol) in ethanol (15 mL) was added 2-chloroacetaldehyde (4 mL, 40% in water). The mixture was stirred at 110° C. overnight. The solution was concentrated, then purified by chromatography on silica gel to afford the title compound (280 mg). MS (m/z): 145.1 (M+H)+.
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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